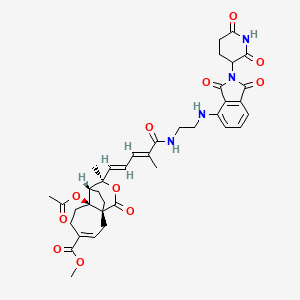
CD147 degrader 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
CD147 降解剂 1 的制备涉及多个步骤,包括 PROTAC 分子的合成。一般的合成路线包括以下步骤:
CD147 配体的合成: 这涉及制备特异性结合 CD147 的小分子。
E3 连接酶配体的合成: 这涉及制备结合 E3 泛素连接酶的小分子。
连接体合成: 合成连接体分子以连接 CD147 配体和 E3 连接酶配体。
工业生产方法
CD147 降解剂 1 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件、纯化步骤和质量控制措施,以确保最终产品的均一性和纯度 .
化学反应分析
反应类型
CD147 降解剂 1 经历各种化学反应,包括:
氧化: 该化合物可能发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可能发生,导致形成化合物的还原形式。
常用试剂和条件
CD147 降解剂 1 的合成和反应中常用的试剂包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤化剂或亲核试剂.
形成的主要产物
科学研究应用
作用机制
CD147 降解剂 1 通过结合 CD147 并募集 E3 泛素连接酶发挥作用。这导致 CD147 通过蛋白酶体途径泛素化并随后降解。 CD147 的降解导致其功能受到抑制,包括调节基质金属蛋白酶、免疫逃逸和肿瘤进展 . 涉及的分子靶点和通路包括 PI3K/Akt/mTOR 通路、缺氧诱导因子和基质金属蛋白酶 .
相似化合物的比较
类似化合物
CD147 N-糖基化抑制剂: 这些化合物抑制 CD147 的糖基化,影响其成熟和功能.
抗 CD147 单克隆抗体: 这些抗体与 CD147 结合并阻断其功能,用于癌症治疗.
CD147 小分子抑制剂: 这些小分子通过结合其活性位点来抑制 CD147 的功能.
CD147 降解剂 1 的独特性
CD147 降解剂 1 作为 PROTAC 分子,其作用机制独一无二。与阻断 CD147 功能的抑制剂不同,CD147 降解剂 1 促进 CD147 的降解,从而导致其功能更持续、更完全地受到抑制。 这使其成为一种很有前景的治疗剂,与传统抑制剂相比,其可能具有更高的疗效和更低的耐药性 .
生物活性
CD147 degrader 1 is a small-molecule compound designed to specifically target and degrade the CD147 protein, also known as basigin or EMMPRIN. This glycoprotein plays critical roles in various biological processes, particularly in cancer progression and inflammatory diseases. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.
This compound operates primarily through the ubiquitination and proteasomal degradation of the CD147 protein. This process involves several key steps:
- Binding : this compound binds to the CD147 protein.
- Ubiquitination : The compound facilitates the addition of ubiquitin molecules to CD147, marking it for degradation.
- Proteasomal Degradation : The tagged CD147 is subsequently recognized and degraded by the proteasome, reducing its levels in cells.
This mechanism is crucial for regulating CD147 levels, which are often elevated in various cancers, leading to enhanced tumor growth and metastasis.
Biological Functions of CD147
CD147 is involved in several biological functions that contribute to tumor biology:
- Cell Adhesion and Migration : It promotes cell adhesion and migration through interactions with extracellular matrix components.
- Matrix Metalloproteinase Regulation : CD147 facilitates the secretion of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, aiding in tumor invasion .
- Angiogenesis : It mimics vascular endothelial growth factor (VEGF) production via the PI3K/AKT signaling pathway, promoting angiogenesis .
By degrading CD147, this compound aims to counteract these pro-tumorigenic activities.
Efficacy in Preclinical Models
Research has demonstrated the efficacy of this compound in various preclinical models:
- Hepatocellular Carcinoma (HCC) : Studies show that targeting CD147 can inhibit HCC cell mobility and invasion. For instance, small-molecule inhibitors like AC-73 have been shown to disrupt CD147 dimerization and reduce tumor metastasis by suppressing MMP-2 through down-regulation of the ERK1/2/STAT3 signaling pathway .
- Xenograft Models : In vivo studies utilizing xenograft models have indicated that CD147-targeted therapies can significantly suppress tumor growth and prolong survival rates compared to controls .
Comparative Analysis with Other Compounds
This compound shares similarities with other compounds targeting related pathways. Below is a comparative table highlighting these compounds:
| Compound Name | Mechanism/Target | Unique Features |
|---|---|---|
| Monocarboxylate Transporter Inhibitors | Inhibit transport functions of monocarboxylate transporters | Directly affects metabolic pathways in tumors |
| Matrix Metalloproteinase Inhibitors | Inhibit matrix metalloproteinases directly | Focus on extracellular matrix degradation |
| Cyclophilin Inhibitors | Target cyclophilins which interact with CD147 | Broader effects on immune responses |
This compound's uniqueness lies in its specific targeting for degradation rather than merely inhibiting function or blocking interactions.
Case Studies and Research Findings
Numerous studies have investigated the role of CD147 and its inhibitors:
- Study on HCC Cells : A study demonstrated that AC-73 inhibited HCC cell mobility by disrupting CD147 dimerization, showcasing a direct link between CD147 activity and cancer progression .
- Role in Oral Squamous Cell Carcinoma (OSCC) : Research indicates that elevated levels of CD147 correlate with OSCC progression, suggesting that targeting this protein could provide therapeutic benefits .
属性
分子式 |
C38H42N4O11 |
|---|---|
分子量 |
730.8 g/mol |
IUPAC 名称 |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |
InChI |
InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1 |
InChI 键 |
HXOYUWKUTDAHIM-PWKARDCOSA-N |
手性 SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
规范 SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















